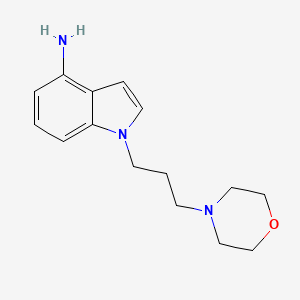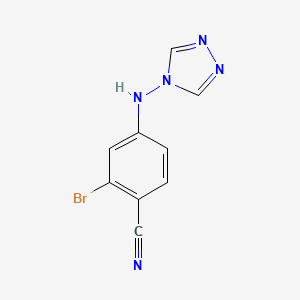
4-(4H-1,2,4-Triazol-4-ylamino)-2-bromobenzonitrile
Descripción general
Descripción
4-(4H-1,2,4-Triazol-4-ylamino)-2-bromobenzonitrile is a chemical compound that features a triazole ring, a bromine atom, and a benzonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4H-1,2,4-Triazol-4-ylamino)-2-bromobenzonitrile typically involves the reaction of 4-amino-2-bromobenzonitrile with 4H-1,2,4-triazole. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-(4H-1,2,4-Triazol-4-ylamino)-2-bromobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The triazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3), thiourea, and alkoxides. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in these reactions.
Major Products Formed
Substitution Reactions: Products include azido derivatives, thioethers, and alkoxy derivatives.
Oxidation and Reduction Reactions: Products vary depending on the specific redox conditions applied.
Coupling Reactions: Products are typically more complex organic molecules with extended conjugation or functional groups.
Aplicaciones Científicas De Investigación
4-(4H-1,2,4-Triazol-4-ylamino)-2-bromobenzonitrile has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antifungal, or antibacterial agent due to the bioactivity of the triazole ring.
Materials Science: The compound is used in the synthesis of coordination polymers and metal-organic frameworks (MOFs) with applications in gas storage, catalysis, and sensing.
Coordination Chemistry: It serves as a ligand in the formation of coordination complexes with various metals, which can exhibit interesting magnetic, electronic, or luminescent properties.
Mecanismo De Acción
The mechanism of action of 4-(4H-1,2,4-Triazol-4-ylamino)-2-bromobenzonitrile depends on its specific application:
Biological Activity: The triazole ring can interact with biological targets such as enzymes or receptors, inhibiting their function or altering their activity. The bromine atom and nitrile group may also contribute to the binding affinity and specificity.
Coordination Chemistry: As a ligand, the compound can coordinate to metal centers through the nitrogen atoms of the triazole ring and the nitrile group, forming stable complexes with unique properties.
Comparación Con Compuestos Similares
Similar Compounds
4-(4H-1,2,4-Triazol-4-ylamino)-2-chlorobenzonitrile: Similar structure but with a chlorine atom instead of bromine.
4-(4H-1,2,4-Triazol-4-ylamino)-2-fluorobenzonitrile: Similar structure but with a fluorine atom instead of bromine.
4-(4H-1,2,4-Triazol-4-ylamino)-2-iodobenzonitrile: Similar structure but with an iodine atom instead of bromine.
Uniqueness
4-(4H-1,2,4-Triazol-4-ylamino)-2-bromobenzonitrile is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as bromination or serve as a leaving group in substitution reactions. The combination of the triazole ring and the benzonitrile group also provides a versatile scaffold for further functionalization and derivatization.
Propiedades
IUPAC Name |
2-bromo-4-(1,2,4-triazol-4-ylamino)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN5/c10-9-3-8(2-1-7(9)4-11)14-15-5-12-13-6-15/h1-3,5-6,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXCYDXALBMRMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN2C=NN=C2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(tert-Butoxycarbonyl)amino]ethyl benzoate](/img/structure/B1403276.png)



![methyl 4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate](/img/structure/B1403281.png)
![METHYL 5-FLUORO-1H-PYRROLO[2,3-B]PYRIDINE-3-CARBOXYLATE](/img/structure/B1403283.png)
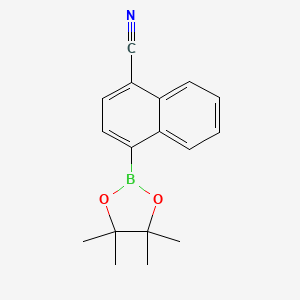
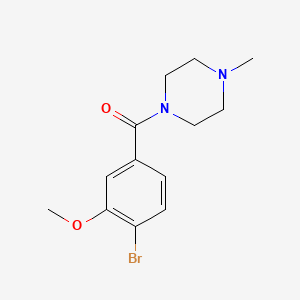
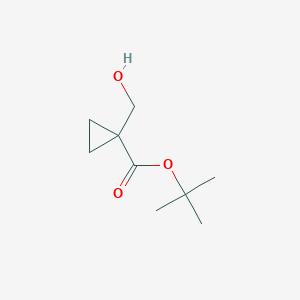
![(2R)-2-[[4-(Trifluoromethyl)phenyl]methyl]butanoic acid](/img/structure/B1403290.png)
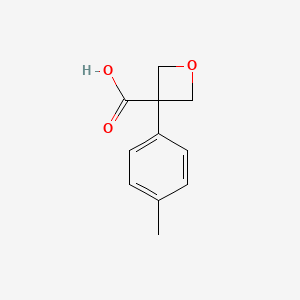
![3-Methyl-3,8-diaza-bicyclo[4.2.0]octane](/img/structure/B1403295.png)
